molecular formula C15H16N2O B1273762 2-amino-N-(2,4-dimethylphenyl)benzamide CAS No. 21132-02-5

2-amino-N-(2,4-dimethylphenyl)benzamide

Cat. No. B1273762
CAS RN: 21132-02-5
M. Wt: 240.3 g/mol
InChI Key: JCXCMHQZXXYQPS-UHFFFAOYSA-N
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Description

The compound "2-amino-N-(2,4-dimethylphenyl)benzamide" is not directly discussed in the provided papers. However, similar compounds with benzamide structures and substituted amine groups have been synthesized and characterized in the context of medicinal chemistry and pharmacology. For instance, benzamide derivatives with anti-inflammatory properties have been synthesized using 4-aminophenazone as a starting material . Additionally, the structural analysis of N-(2,6-dimethylphenyl)benzamide, a compound with a similar substitution pattern on the benzene ring, has been reported, providing insights into the molecular conformation of such compounds .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of an amine with a substituted benzoyl chloride or similar acylating agents. In the case of N-alkyl benzamide derivatives, a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives has been reported to yield high yields of the desired products . Although the specific synthesis of "2-amino-N-(2,4-dimethylphenyl)benzamide" is not detailed, the methodologies described in these papers could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide linkage between a benzene ring and an amine-substituted benzene ring. X-ray crystallography has been used to determine the structure of related compounds, revealing that the H—N—C=O units adopt a trans conformation and that the benzoyl and aniline rings are almost orthogonal to each other . This information is crucial for understanding the molecular geometry and potential intermolecular interactions of "2-amino-N-(2,4-dimethylphenyl)benzamide".

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including nucleophilic substitution and electrochemical reduction, as described for the synthesis of N-(1-amino-2,2-dichloroethyl)benzamides . The reactivity of the amide group and the substituents on the benzene rings can influence the chemical behavior of these compounds. However, specific reactions involving "2-amino-N-(2,4-dimethylphenyl)benzamide" are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by the nature of the substituents on the benzene rings. For example, the liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in biological samples indicates that these compounds can be analyzed using UV detection and reversed-phase separation techniques . This suggests that "2-amino-N-(2,4-dimethylphenyl)benzamide" may also be amenable to similar analytical methods, although its specific properties would need to be empirically determined.

Scientific Research Applications

Anticonvulsant Properties

  • 2-amino-N-(2,4-dimethylphenyl)benzamide, known as ameltolide, has been identified as a potent anticonvulsant. It shows efficacy in several anticonvulsant models, particularly in maximal electroshock seizure tests, demonstrating superior activity compared to phenytoin in such models (Lambert et al., 1995).
  • This compound exhibits a distinctive metabolic pathway involving rapid N-acetylation. This metabolic aspect was explored through the development of analogs to understand its pharmacokinetic properties and potential for enhanced anticonvulsant activity (Robertson et al., 1987).

Pharmacokinetic Studies

  • Analytical techniques have been developed for determining the concentrations of 2-amino-N-(2,4-dimethylphenyl)benzamide in biological samples, aiding in pharmacokinetic studies. Such studies are crucial for understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion (Dockens et al., 1987).

Comparative Studies with Other Anticonvulsants

  • Comparative studies have been conducted to evaluate the anticonvulsant properties of 2-amino-N-(2,4-dimethylphenyl)benzamide against other antiepileptic drugs. These studies help in positioning the compound within the broader spectrum of available antiepileptic therapies (Clark Cr, 1988).

Metabolism and Disposition

  • Detailed investigations into the metabolism and disposition of 2-amino-N-(2,4-dimethylphenyl)benzamide in animal models have been conducted, providing insights into its biotransformation and elimination, which are key to understanding its therapeutic potential and safety profile (Potts et al., 1989).

Synthesis and Structural Analysis

  • Research has also focused on the synthesis and structural analysis of analogs and derivatives of 2-amino-N-(2,4-dimethylphenyl)benzamide, exploring their potential therapeutic applications and providing foundational knowledge for the development of new drugs (Claramunt et al., 2007).

properties

IUPAC Name

2-amino-N-(2,4-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXCMHQZXXYQPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383898
Record name 2-amino-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,4-dimethylphenyl)benzamide

CAS RN

21132-02-5
Record name 2-amino-N-(2,4-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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